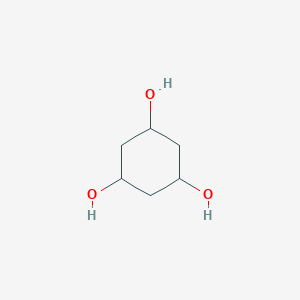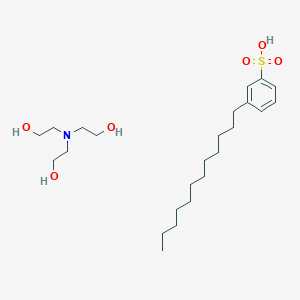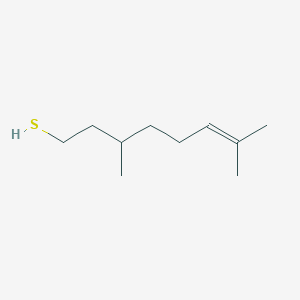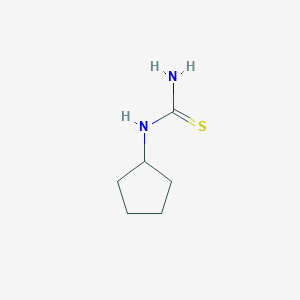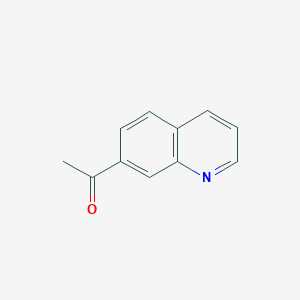
1-(Quinolin-7-yl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Quinolin-7-yl)ethanone is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N The structure of 1-(Quinolin-7-yl)ethanone consists of a quinoline ring attached to an ethanone group at the 7th position
Applications De Recherche Scientifique
1-(Quinolin-7-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Quinoline derivatives, including 1-(Quinolin-7-yl)ethanone, are investigated for their antimicrobial, antimalarial, and anticancer properties.
Industry: This compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mécanisme D'action
Target of Action
Quinoline-based compounds are known to interact with a variety of biological targets due to their prevalence in natural products and pharmacologically useful compounds .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoline and its derivatives are known to influence a wide range of biological and pharmacological activities .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives can vary widely depending on their specific chemical structure .
Result of Action
Quinoline derivatives are known to have a broad range of biological activities, which can result in various cellular effects .
Action Environment
The activity of quinoline derivatives can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Analyse Biochimique
Biochemical Properties
1-(Quinolin-7-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes . Additionally, 1-(Quinolin-7-yl)ethanone can bind to specific receptors on the cell surface, influencing cell signaling pathways and gene expression .
Cellular Effects
1-(Quinolin-7-yl)ethanone has been observed to exert various effects on different types of cells. It can influence cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . The compound can also affect gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, 1-(Quinolin-7-yl)ethanone has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 1-(Quinolin-7-yl)ethanone involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, 1-(Quinolin-7-yl)ethanone can modulate gene expression by binding to DNA or interacting with transcription factors . These interactions result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Quinolin-7-yl)ethanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 1-(Quinolin-7-yl)ethanone can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(Quinolin-7-yl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
1-(Quinolin-7-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels . Additionally, 1-(Quinolin-7-yl)ethanone can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, thereby influencing cellular energy production .
Transport and Distribution
The transport and distribution of 1-(Quinolin-7-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, 1-(Quinolin-7-yl)ethanone can bind to intracellular proteins, which can affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
1-(Quinolin-7-yl)ethanone exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, 1-(Quinolin-7-yl)ethanone can accumulate in the mitochondria, affecting mitochondrial function and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Quinolin-7-yl)ethanone can be synthesized through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and a ketone in the presence of an acidic or basic catalyst. For example, the reaction between 2-aminobenzaldehyde and acetone under acidic conditions can yield 1-(Quinolin-7-yl)ethanone.
Industrial Production Methods: In industrial settings, the synthesis of 1-(Quinolin-7-yl)ethanone may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to achieve high selectivity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Quinolin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups, such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives or other substituted quinoline compounds.
Comparaison Avec Des Composés Similaires
- Quinoline
- Chloroquine
- Camptothecin
- Hydroxyquinoline
- Isoquinoline
This detailed article provides a comprehensive overview of 1-(Quinolin-7-yl)ethanone, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-quinolin-7-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJFYBIYSURMOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
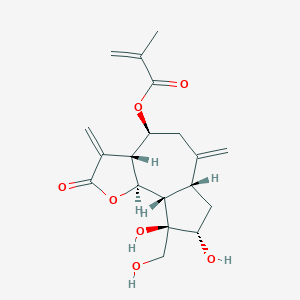
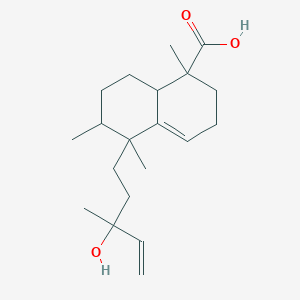

![sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene;sulfite](/img/structure/B9708.png)


